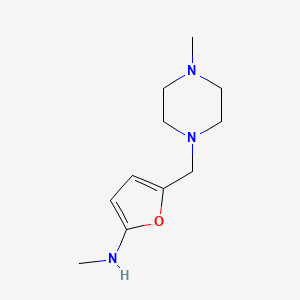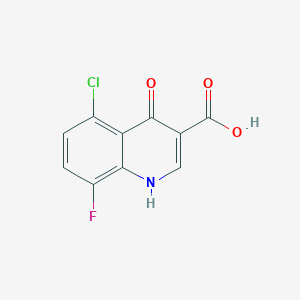
5-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid is a fluorinated quinoline derivative. Quinolines are nitrogen-containing heterocyclic compounds that are widely recognized for their diverse biological activities. The incorporation of fluorine and chlorine atoms into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific fields .
Vorbereitungsmethoden
The synthesis of 5-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid involves several steps:
Cyclization and Cycloaddition Reactions: These reactions are commonly used to construct the quinoline ring system.
Displacement of Halogen Atoms: Halogen atoms in the quinoline ring can be displaced by nucleophiles to introduce various functional groups.
Direct Fluorination: Direct fluorination of quinoline derivatives can be achieved using fluorinating agents such as Selectfluor.
Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity. The use of catalysts and green chemistry principles is also explored to make the process more sustainable .
Analyse Chemischer Reaktionen
5-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions:
Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles, leading to the formation of a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Wissenschaftliche Forschungsanwendungen
5-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: It is explored for its potential use in treating various diseases, including infections and cancer.
Industry: The compound is used in the production of dyes, catalysts, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid involves its interaction with various molecular targets:
Enzyme Inhibition: The compound inhibits enzymes involved in DNA replication and repair, leading to the death of bacterial and cancer cells.
Disruption of Cellular Processes: It interferes with cellular processes such as protein synthesis and cell division.
The specific pathways involved depend on the biological context and the target organism or cell type .
Vergleich Mit ähnlichen Verbindungen
5-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid can be compared with other fluorinated quinoline derivatives:
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine.
The unique combination of chlorine and fluorine atoms in this compound provides it with distinct biological activities and chemical properties that set it apart from other quinoline derivatives .
Eigenschaften
Molekularformel |
C10H5ClFNO3 |
|---|---|
Molekulargewicht |
241.60 g/mol |
IUPAC-Name |
5-chloro-8-fluoro-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO3/c11-5-1-2-6(12)8-7(5)9(14)4(3-13-8)10(15)16/h1-3H,(H,13,14)(H,15,16) |
InChI-Schlüssel |
BRHCWUJJVACYJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1F)NC=C(C2=O)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Carboxy(hydroxy)methyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B15205515.png)
![6-Bromo-3-nitro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B15205516.png)
![N-(sec-Butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-((1-(p-tolyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B15205517.png)
![2-[3-Bromo-5-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B15205526.png)
![(Octahydropyrrolo[1,2-a]pyrazin-7-yl)methanol](/img/structure/B15205532.png)
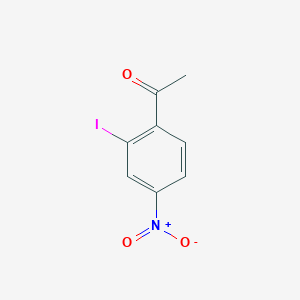
![4-(Trifluoromethyl)benzo[d]oxazole-2-carboxamide](/img/structure/B15205543.png)
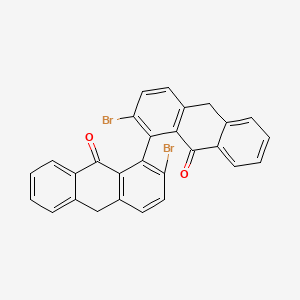
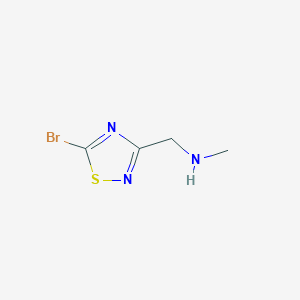
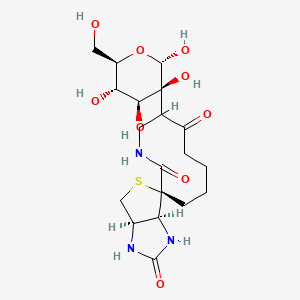
![Ethyl 3-[(2-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B15205592.png)
![5-[3-(Benzyloxy)phenyl]-1H-indole](/img/structure/B15205593.png)
![4,4'-Dibromo-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B15205595.png)
